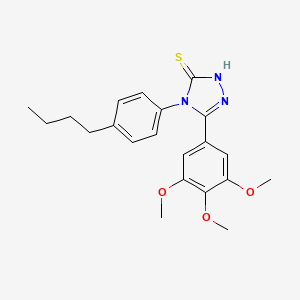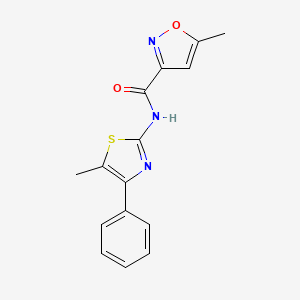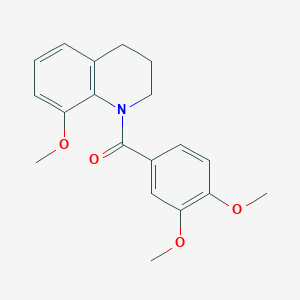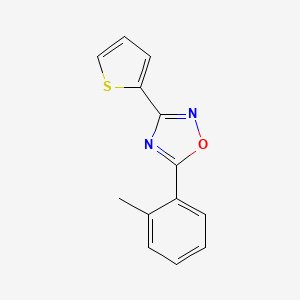
4-(4-butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under specific conditions. For instance, the basic nucleus for similar compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions, followed by condensation with benzaldehyde to produce Schiff bases (Singh & Kandel, 2013). Another method involves reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in aqueous media mediated by indium trichloride (Yang et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction and spectroscopic methods, including IR and NMR spectroscopy. These techniques confirm the presence of the triazole ring and the substitution patterns on the molecule (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Triazole derivatives exhibit a wide range of chemical reactions due to their versatile structure. They can undergo various organic transformations, including alkylation, acylation, and nucleophilic substitution, leading to a diverse array of products with potential biological activities (Labanauskas et al., 2001).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting point, solubility, and crystalline structure, can be determined using standard laboratory techniques. These properties are crucial for understanding the compound's behavior in various environments and for its formulation in potential applications (Aouad et al., 2018).
Chemical Properties Analysis
Triazole derivatives are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and antioxidant activities. Their chemical properties, which contribute to these activities, can be explored through synthesis of various derivatives and subsequent biological evaluation (Almajan et al., 2010).
Propriétés
IUPAC Name |
4-(4-butylphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-5-6-7-14-8-10-16(11-9-14)24-20(22-23-21(24)28)15-12-17(25-2)19(27-4)18(13-15)26-3/h8-13H,5-7H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZNZHBGMNTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4688776.png)
![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)

![2-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4688792.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone](/img/structure/B4688817.png)
![2-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4688824.png)
![3-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B4688840.png)

![N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4688853.png)